molecular formula C21H32N4O B6020583 2-{1-benzyl-4-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol

2-{1-benzyl-4-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol

Cat. No. B6020583
M. Wt: 356.5 g/mol
InChI Key: SXVDIZKYNDZGTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-benzyl-4-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{1-benzyl-4-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol is not fully understood. However, it has been suggested that it acts on the GABA-A receptor, which is involved in the regulation of neurotransmitter release. It has also been suggested that it may act on the opioid receptor, which is involved in the regulation of pain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and pain. It has also been found to have anxiolytic effects, reducing anxiety and stress. In addition, it has been found to have neuroprotective effects, protecting neurons from damage and promoting their survival.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{1-benzyl-4-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol in lab experiments is its potential to be used as a therapeutic agent in the treatment of various diseases. Another advantage is its ability to reduce inflammation and pain, which can be useful in studying the mechanisms of these processes. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored in lab experiments.

Future Directions

There are several future directions for the study of 2-{1-benzyl-4-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its effects on the GABA-A and opioid receptors in more detail, to better understand its mechanism of action. Additionally, it may be useful to investigate its potential as a treatment for anxiety and stress-related disorders.

Synthesis Methods

The synthesis of 2-{1-benzyl-4-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol involves the reaction of benzyl chloride, 5-isobutyl-1H-pyrazole-3-carbaldehyde, and 2-piperazineethanol in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained through purification using column chromatography.

Scientific Research Applications

2-{1-benzyl-4-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol has been studied for its potential applications in various fields. It has been found to have anti-inflammatory, analgesic, and anxiolytic effects. It has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2-[1-benzyl-4-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O/c1-17(2)12-19-13-20(23-22-19)15-24-9-10-25(21(16-24)8-11-26)14-18-6-4-3-5-7-18/h3-7,13,17,21,26H,8-12,14-16H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVDIZKYNDZGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NNC(=C1)CN2CCN(C(C2)CCO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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